molecular formula C7H14N2O B8753408 6-(PROPAN-2-YL)PIPERAZIN-2-ONE

6-(PROPAN-2-YL)PIPERAZIN-2-ONE

Cat. No.: B8753408
M. Wt: 142.20 g/mol
InChI Key: ZPKZBSBPBXZYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(PROPAN-2-YL)PIPERAZIN-2-ONE is a heterocyclic organic compound featuring a piperazine ring substituted with an isopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(PROPAN-2-YL)PIPERAZIN-2-ONE can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the use of the nitro-Mannich reaction, which is a key stereochemical determining step . This reaction sets up the relative stereochemistry at the C5/C6 positions, which in turn controls the formation of the stereocenter at C3 .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 6-(PROPAN-2-YL)PIPERAZIN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The nitro-Mannich reaction is particularly notable for its role in the synthesis of this compound .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sulfonium salts, nitro compounds, and various catalysts such as asymmetric metal-centered Lewis acids and chiral hydrogen bond donors .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the nitro-Mannich reaction can yield stereodefined 1,2-diamines .

Mechanism of Action

The mechanism of action of 6-(PROPAN-2-YL)PIPERAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

6-propan-2-ylpiperazin-2-one

InChI

InChI=1S/C7H14N2O/c1-5(2)6-3-8-4-7(10)9-6/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

ZPKZBSBPBXZYAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNCC(=O)N1

Origin of Product

United States

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